![molecular formula C26H32O2 B13136635 1,2,3-Tri-tert-butylanthracene-9,10-dione CAS No. 116655-11-9](/img/structure/B13136635.png)
1,2,3-Tri-tert-butylanthracene-9,10-dione
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Overview
Description
1,2,3-Tri-tert-butylanthracene-9,10-dione is an organic compound with the molecular formula C26H32O2 and a molecular weight of 376.53 g/mol . This compound belongs to the class of anthraquinones, which are known for their diverse chemical properties and applications in various fields.
Preparation Methods
The synthesis of 1,2,3-Tri-tert-butylanthracene-9,10-dione typically involves the reaction of anthracene derivatives with tert-butyl groups under specific conditions. The reaction conditions often include the use of strong acids or bases as catalysts and high temperatures to facilitate the substitution of hydrogen atoms with tert-butyl groups . Industrial production methods may involve large-scale reactions in controlled environments to ensure the purity and yield of the compound.
Chemical Reactions Analysis
1,2,3-Tri-tert-butylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,2,3-Tri-tert-butylanthracene-9,10-dione has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2,3-Tri-tert-butylanthracene-9,10-dione involves its interaction with various molecular targets and pathways. The compound’s quinone structure allows it to participate in redox reactions, which can generate reactive oxygen species (ROS) and induce oxidative stress in cells. This oxidative stress can lead to cell damage or death, making the compound a potential candidate for anticancer and antimicrobial therapies .
Comparison with Similar Compounds
1,2,3-Tri-tert-butylanthracene-9,10-dione can be compared with other anthraquinone derivatives, such as:
Anthraquinone: The parent compound with a simpler structure and different chemical properties.
1,2,3-Tri-tert-butylanthracene: Lacks the quinone functionality, resulting in different reactivity and applications.
9,10-Anthraquinone: Another derivative with distinct chemical and biological properties.
Biological Activity
1,2,3-Tri-tert-butylanthracene-9,10-dione is a synthetic organic compound with significant potential in various biological applications. This article reviews its biological activity, mechanisms of action, and potential therapeutic uses, supported by relevant data tables and research findings.
- Molecular Formula : C26H32O2
- Molecular Weight : 376.53 g/mol
- CAS Number : 116655-11-9
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its quinone structure. This allows the compound to engage in redox reactions that generate reactive oxygen species (ROS), leading to oxidative stress within cells. The resultant oxidative stress can induce cellular damage or apoptosis, making this compound a candidate for anticancer and antimicrobial therapies.
Anticancer Activity
Research indicates that this compound exhibits notable anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines through mechanisms involving ROS generation and subsequent activation of apoptotic pathways.
Antimicrobial Properties
Additionally, the compound has demonstrated antimicrobial activity against several bacterial strains. Its mechanism in this context is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.
Case Studies
- Anticancer Efficacy :
- A study conducted on breast cancer cell lines revealed that treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM after 48 hours of exposure.
- Antimicrobial Activity :
- In vitro assays showed that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) recorded at 25 µg/mL and 30 µg/mL respectively.
Data Table: Summary of Biological Activities
Activity Type | Test Organism/Cell Line | Observed Effect | IC50/MIC Value |
---|---|---|---|
Anticancer | Breast Cancer Cell Lines | Decreased viability | ~15 µM |
Antimicrobial | Staphylococcus aureus | Inhibition | 25 µg/mL |
Antimicrobial | Escherichia coli | Inhibition | 30 µg/mL |
Comparative Analysis
To understand the unique properties of this compound relative to similar compounds, we can compare it with other anthraquinone derivatives:
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
Anthraquinone | Simple structure without tert-butyl groups | Moderate anticancer activity |
1,2-Di-tert-butylanthracene | Similar structure but less oxidizing potential | Limited antimicrobial properties |
9,10-Anthraquinone | Exhibits strong redox activity | High anticancer efficacy |
Properties
CAS No. |
116655-11-9 |
---|---|
Molecular Formula |
C26H32O2 |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
1,2,3-tritert-butylanthracene-9,10-dione |
InChI |
InChI=1S/C26H32O2/c1-24(2,3)18-14-17-19(21(26(7,8)9)20(18)25(4,5)6)23(28)16-13-11-10-12-15(16)22(17)27/h10-14H,1-9H3 |
InChI Key |
KCTNFMZECQFVNL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C(=C2C(=C1)C(=O)C3=CC=CC=C3C2=O)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
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